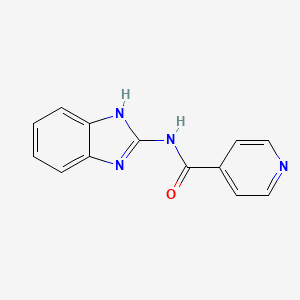

CHEMBL3401722

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazole is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have been found to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

正向变构调节剂活性

CHEMBL3401722已被鉴定为小鼠BV2细胞中mGluR5的正向变构调节剂。 这表明其在神经药理学领域具有潜在的应用价值,因为mGluR5是一种参与许多神经过程的受体 .

抗菌活性

包括this compound在内的苯并咪唑衍生物已被报道对多种生物体具有抗菌活性。 这表明其在开发新型抗菌剂方面具有潜在的应用价值 .

抗癌活性

一些苯并咪唑衍生物已被报道具有抗癌活性。 这表明this compound有可能用于癌症研究和治疗 .

抗病毒活性

苯并咪唑衍生物也被报道具有抗病毒活性。 这表明其在开发新型抗病毒药物方面具有潜在的应用价值 .

抗寄生虫活性

苯并咪唑结构单元以其抗寄生虫特性而闻名。 这表明其在寄生虫病治疗方面具有潜在的应用价值 .

抗炎活性

苯并咪唑衍生物已被报道具有抗炎活性。 这表明其在炎症性疾病治疗方面具有潜在的应用价值 .

作用机制

Target of Action

Benzimidazole derivatives, which include chembl3401722, are known to interact with a variety of biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known to have diverse pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives are known to exert a range of biological effects .

Action Environment

The activity of benzimidazole derivatives can be influenced by various environmental factors .

安全和危害

未来方向

生化分析

Biochemical Properties

They can act as inhibitors of various enzymes involved in a wide range of therapeutic uses .

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Dosage Effects in Animal Models

Benzimidazole derivatives have been used in various studies involving animal models .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazoles are known to interact with various cellular compartments and organelles .

属性

IUPAC Name |

N-(1H-benzimidazol-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-12(9-5-7-14-8-6-9)17-13-15-10-3-1-2-4-11(10)16-13/h1-8H,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQULOKMIKCTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2425029.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)

![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)

![2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2425034.png)

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2425035.png)

![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2425041.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2425045.png)

![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)